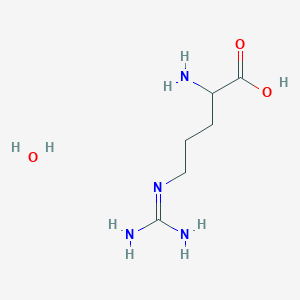

DL-Arginine monohydrate

Description

BenchChem offers high-quality DL-Arginine monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Arginine monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDHWXLTNDKLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158435-28-0 | |

| Record name | Arginine, dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158435-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Structural Biology and Physicochemical Profiling of DL-Arginine Monohydrate: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Formulation Engineers Content Focus: Crystallography, Hydration Thermodynamics, and Solid-State Characterization

I. The Molecular Architecture and Crystallographic Causality

In the realm of crystal engineering and chiral resolution, understanding the solid-state behavior of racemic amino acids is critical. DL-Arginine monohydrate (CAS: 457944-97-7) [4] represents a highly specific supramolecular system where the inclusion of a solvent molecule fundamentally alters the thermodynamic landscape of the crystal lattice.

Unlike pure L-arginine, which has historically presented significant challenges in yielding isolated single crystals of sufficient quality for X-ray diffraction, the racemic mixture (DL-Arginine) readily forms stable hydrates. DL-Arginine monohydrate crystallizes in the orthorhombic space group Pbca.

Mechanistic Insight: Within this monohydrate lattice, the arginine side chain adopts a near gauche-gauche conformation (χ³ = 59.0°, χ⁴ = 72.8°) [1]. This folding is not arbitrary; it is a causal response to the spatial constraints of packing both enantiomers into a single lattice. The water molecule acts as an indispensable structural bridge, mediating N–H···O hydrogen bonds that link individual deprotonated α-carboxylate groups and positively charged guanidinium groups. This network produces highly stable pairs of spiral motifs laterally connected by further C–H···O interactions [1].

II. Thermodynamic Stability and Hydration Dynamics

The hydration state of an active pharmaceutical ingredient (API) or excipient dictates its solubility, dissolution kinetics, and shelf-life. Anhydrous DL-arginine is thermodynamically unstable when exposed to ambient atmospheric moisture.

Time-resolved X-ray diffraction (XRD) studies reveal that anhydrous DL-arginine acts as a moisture scavenger, undergoing a spontaneous solid-state phase transition to the monohydrate form within 7 to 14 days under ambient conditions [2]. This transformation underscores the energetic favorability of the monohydrate lattice: the incorporated water molecule actively relieves internal lattice strain and fully satisfies the hydrogen-bonding requirements of the polar functional groups.

Logical relationship of DL-Arginine hydration states and phase transitions.

Table 1: Key Physicochemical and Crystallographic Parameters

| Parameter | Value | Significance in Formulation |

| Chemical Formula | C₆H₁₄N₄O₂·H₂O | Defines stoichiometric mass calculations. |

| Molecular Weight | 192.22 g/mol | Essential for precise molarity in buffer prep. |

| CAS Registry Number | 457944-97-7 | Identifies the specific monohydrate form. |

| Crystal System | Orthorhombic (Pbca) | Dictates powder flow and compaction properties. |

| Unit Cell Dimensions | a=11.718 Å, b=10.095 Å, c=16.294 Å | Baseline for Rietveld refinement in XRD. |

| Conformation | Gauche-gauche | Explains the dense packing and high stability. |

III. Methodological Framework for Solid-State Characterization

To ensure scientific integrity and reproducibility in formulation development, the following self-validating protocol is designed to isolate and characterize DL-Arginine monohydrate. The causality behind this workflow is to cross-verify structural identity (via 3D ED/PXRD) with thermodynamic stoichiometry (via TGA/DSC).

Experimental workflow for the solid-state characterization of DL-Arginine monohydrate.

Step-by-Step Experimental Protocol

Step 1: Controlled Recrystallization (Antisolvent Method)

-

Action: Dissolve 5.0 g of anhydrous DL-Arginine in 15 mL of deionized water at 50°C. Add ethanol dropwise as an antisolvent until the solution becomes slightly turbid, then allow it to cool slowly to 25°C over 24 hours [2].

-

Causality: Ethanol lowers the dielectric constant of the solvent system, reducing arginine solubility and promoting controlled nucleation. Slow cooling ensures the formation of the thermodynamically stable monohydrate rather than kinetic polymorphs or the dihydrate form.

Step 2: Powder X-Ray Diffraction (PXRD) Phase Identification

-

Action: Collect the precipitate via vacuum filtration, dry lightly under ambient conditions (do not desiccate), and analyze via PXRD (Cu Kα radiation, 2θ range 5°–50°).

-

Causality: Over-drying in a vacuum oven can strip the lattice water, reverting the sample to an amorphous or anhydrous state. PXRD confirms the Pbca space group and distinguishes the monohydrate from the dihydrate, which exhibits entirely distinct peaks at lower 2θ angles.

Step 3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Action: Subject a 5–10 mg sample to TGA-DSC from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.

-

Causality: TGA is utilized not merely to measure weight loss, but to thermodynamically distinguish surface-bound moisture from lattice-integrated hydrate water. A theoretical mass loss of ~9.8% confirms the 1:1 molar ratio of water to DL-Arginine [2]. DSC will show an endothermic peak corresponding to this dehydration event, separating it from the subsequent melting/decomposition endotherm.

Step 4: 3D Electron Diffraction (3D ED) for Trace Impurity Detection

-

Action: Utilize 3D ED on micro-sized crystals to confirm the racemic nature of the unit cell and detect any trace L-arginine impurities[3].

-

Causality: Traditional Single-Crystal XRD requires large, perfectly formed crystals. 3D ED bypasses this limitation, allowing for the structural determination of sub-micron crystals directly from the bulk powder, ensuring that the bulk material is a true racemate and not a conglomerate of separate L- and D-arginine crystals.

IV. Pharmaceutical Applications and Formulation Implications

In advanced drug development, DL-Arginine monohydrate is leveraged beyond its traditional role as a simple buffering agent. It serves as a potent solubility enhancer for poorly water-soluble APIs (e.g., ibuprofen, NSAIDs) through the formation of in situ salts or co-amorphous dispersions.

Because the monohydrate form is thermodynamically stable at ambient humidity, utilizing it as a starting excipient prevents the formulation from scavenging moisture from the environment or the API itself. This moisture-buffering capacity significantly enhances the physical stability and overall shelf-life of the final solid oral dosage form.

References

-

Kingsford-Adaboh, R., Grosche, M., Dittrich, B., & Luger, P. (2000). DL-Arginine monohydrate at 100 K. Acta Crystallographica Section C: Structural Chemistry.1

-

Le Minh, T., Seidel-Morgenstern, A., & Lorenz, H. (2025). Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization. ACS Omega. 2

-

Spiliopoulou, M., et al. (2025). Structure of L-arginine and detection of trace DL-arginine by 3D ED. ResearchGate.3

-

Advanced Molecular Technologies / AKSci. 457944-97-7 DL-Arginine monohydrate Specifications & Properties.4

Sources

Crystal Structure of DL-Arginine Monohydrate: A Technical Guide

Executive Summary

This guide details the crystallographic architecture, supramolecular organization, and synthesis of DL-Arginine monohydrate (

A critical structural feature of this form is its unique zwitterionic character. While most amino acids crystallize as

Crystallographic Architecture

Crystal System and Lattice Parameters

DL-Arginine monohydrate crystallizes in the orthorhombic system.[2] The presence of glide planes and screw axes in the Pbca space group facilitates the packing of both enantiomers (D and L) in a 1:1 ratio within the unit cell.

Table 1: Crystallographic Data for DL-Arginine Monohydrate (at 100 K)

| Parameter | Value | Description |

| Formula | Monohydrate stoichiometry | |

| Crystal System | Orthorhombic | Three mutually perpendicular axes of unequal length |

| Space Group | Centrosymmetric; indicates racemic packing | |

| Long axis | ||

| Short axis | ||

| Intermediate axis | ||

| Orthogonal angles | ||

| 8 | Number of formula units per unit cell | |

| Density ( | Lower than L-Arginine ( |

Data Source: Kingsford-Adaboh et al., Acta Cryst. (2000).[3][4][5][6][7]

Molecular Conformation & Tautomerism

The molecular geometry of DL-Arginine in this lattice differs significantly from the extended chain seen in L-Arginine dihydrate.

-

Side Chain Folding: The carbon backbone (

) adopts a gauche-gauche conformation. Torsion angles -

Protonation State (Critical Insight): The molecule exists as a side-chain zwitterion .

This contrasts with the standard

-zwitterion (

Supramolecular Organization

Hydrogen Bonding Network

The crystal lattice is stabilized by a complex 3D network of hydrogen bonds involving the guanidinium protons, the carboxylate oxygens, and the lattice water.[1][4][8]

-

The "Spiral" Motif: Molecules are linked into pairs of spiral motifs.[4][6][8] The neutral

-amino nitrogen ( -

Water Bridging: The water molecule acts as a critical structural bridge, accepting a proton from the

-amine and donating protons to carboxylate oxygens of neighboring molecules. This hydration is essential for maintaining the Pbca packing; dehydration leads to lattice collapse or phase transformation. -

Guanidinium Interactions: The positively charged guanidinium group forms direct

bonds with the carboxylate groups of adjacent molecules, creating strong electrostatic "clamps" that hold the D and L layers together.

Visualization of Structural Logic

The following diagram illustrates the hierarchical organization of the crystal lattice.

Caption: Hierarchical assembly of DL-Arginine Monohydrate from molecular zwitterions to the Pbca lattice.

Experimental Methodology

Crystal Growth Protocol

Growing high-quality single crystals of DL-Arginine Monohydrate requires careful control of supersaturation to avoid kinetic trapping of amorphous phases.

Protocol: Slow Evaporation Technique

-

Reagent Prep: Dissolve equimolar amounts of L-Arginine and D-Arginine (or commercial DL-Arginine) in double-distilled water.

-

Concentration: Prepare a saturated solution at

(Solubility is approx. 15 g/100 mL, significantly lower than L-Arg). -

Filtration: Filter through a 0.22

m membrane to remove dust nuclei. -

Nucleation Control: Place in a vibration-free environment at

. Cover the beaker with perforated parafilm to restrict evaporation rate to ~0.5 mL/day. -

Harvest: Transparent, prismatic crystals typically appear within 7-14 days.

Characterization Workflow

To validate the solid form, the following analytical pipeline is recommended.

| Technique | Key Diagnostic Feature |

| SC-XRD | Confirm Unit Cell: |

| PXRD | Look for characteristic peaks at |

| DSC | Endothermic dehydration peak typically around |

| FTIR | Shift in |

Comparative Analysis: DL vs. L Forms

A common misconception in solid-state chemistry is that racemic crystals are always denser and more stable than their enantiopure counterparts (Wallach's Rule). DL-Arginine Monohydrate is a notable exception.

| Feature | L-Arginine (Dihydrate) | DL-Arginine (Monohydrate) |

| Space Group | ||

| Hydration | 2 | 1 |

| Density | ||

| Conformation | Trans-Trans (Extended) | Gauche-Gauche (Bent) |

| Protonated ( | Neutral ( |

Implication for Drug Development: The lower density and specific hydration state of the DL-form imply different dissolution kinetics. If DL-arginine is used as an excipient or counter-ion, its distinct solubility profile compared to L-arginine must be accounted for in formulation stability studies.

References

-

Kingsford-Adaboh, R., et al. (2000).[3][4][5][6][7] DL-Arginine monohydrate at 100 K. Acta Crystallographica Section C. Link

-

Khakurel, K. & Mahmoudi, G. (2025).[3] Structure of L-arginine and detection of trace DL-arginine by 3D ED. Acta Crystallographica Section C. Link

-

Suresh, S., et al. (1994).[1][4] Crystal structure of DL-arginine dihydrate. Journal of Chemical Crystallography. (Cited for comparative context).

-

Petrosyan, A.M., et al. (2006). Vibrational spectra of L-arginine and DL-arginine salts. Journal of Molecular Structure. Link

Sources

- 1. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 2. ijariie.com [ijariie.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DL-arginine monohydrate at 100 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of l-arginine and detection of trace dl-arginine by 3D ED - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 9. researchgate.net [researchgate.net]

DL-Arginine monohydrate molecular weight and formula

Physicochemical Characterization, Hydration Dynamics, and Analytical Protocols

Executive Summary & Core Directive

This guide addresses the precise physicochemical identity of DL-Arginine Monohydrate . While L-Arginine is the biologically active isomer involved in nitric oxide synthesis, the racemic mixture (DL-) is frequently employed as a non-active control in pharmacological studies, a buffer component in protein refolding, or a standard in chiral chromatography.

Critical Technical Insight: Researchers often treat "DL-Arginine" as a stable anhydrous powder. However, experimental evidence confirms that anhydrous DL-Arginine is thermodynamically unstable under ambient conditions, spontaneously converting to the monohydrate form within 7 days of exposure to air. Failure to account for this hydration shift results in a ~10.3% error in molarity calculations , compromising assay reproducibility.

Chemical Identity & Molecular Specifications[1][2][3][4]

The term "DL-Arginine Monohydrate" can refer to two distinct chemical entities depending on the salt form. The Free Base Monohydrate is the primary focus of this guide, but the Hydrochloride Salt is common in commercial catalogs. You must verify the CAS number on your reagent bottle.

Table 1: Physicochemical Specifications

| Parameter | DL-Arginine Monohydrate (Free Base) | DL-Arginine HCl Monohydrate (Salt) |

| CAS Number | 457944-97-7 (or 7200-25-1 with hydration note) | 32042-43-6 |

| Molecular Formula | ||

| Molecular Weight | 192.22 g/mol | 228.68 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility (H2O) | High (~150 mg/mL), alkaline pH | High, acidic pH |

| Crystal System | Orthorhombic ( | Monoclinic |

| Chirality | Racemic (50:50 D:L mixture) | Racemic (50:50 D:L mixture) |

Stoichiometric Calculation (Free Base):

-

Arginine (

): 174.20 g/mol [1] -

Water (

): 18.02 g/mol -

Total:

Hydration Thermodynamics: The "Hidden" Variable

In drug development, the stability of the solid state is paramount. Unlike L-Arginine, which forms a dihydrate, DL-Arginine preferentially crystallizes as a monohydrate .

Mechanism of Instability: X-ray diffraction studies reveal that anhydrous DL-Arginine possesses a crystal lattice that is permeable to atmospheric moisture. Upon exposure to ambient humidity (RH > 40%), the lattice undergoes a phase transformation. The water molecule intercalates into the unit cell, stabilizing the structure via hydrogen bonding networks that are absent in the anhydrous racemate.

Implication for Protocols: If you purchase "Anhydrous DL-Arginine" and store it in a standard cabinet, it will become the monohydrate.

-

Recommendation: Always calculate molarity using the monohydrate MW (192.22 g/mol ) unless the material has been freshly dried and stored in a desiccator.

Visualization: Hydration Phase Transition

Figure 1: Spontaneous phase transition of anhydrous DL-Arginine to the monohydrate form under ambient conditions.

Analytical Protocols for Verification

To ensure data integrity (E-E-A-T), you must validate the material before use in critical assays.

Protocol A: Differentiating DL- from L-Arginine (Chiral Purity)

Objective: Verify the racemic nature of the material to ensure it is a valid control. Method: Chiral High-Performance Liquid Chromatography (HPLC).

-

Column: Crown ether-based chiral column (e.g., CROWNPAK CR-I(+)).

-

Rationale: Crown ethers complex selectively with the primary amine of amino acids based on spatial configuration.

-

-

Mobile Phase: Perchloric acid (

) pH 1.5 to 2.0.-

Note: Acidic pH ensures the amine is protonated (

), essential for crown ether binding.

-

-

Detection: UV at 200–210 nm (low sensitivity) or Evaporative Light Scattering Detector (ELSD).

-

Expected Result:

-

L-Arginine: Single peak at

. -

DL-Arginine: Two distinct peaks with Area Ratio ~1:1 (

and

-

Protocol B: Water Content Determination (Stoichiometry Check)

Objective: Confirm the material is the Monohydrate (approx. 9.4% water by weight) and not the Dihydrate or Anhydrous. Method: Thermogravimetric Analysis (TGA) or Karl Fischer Titration.

-

TGA Setup: Ramp 10°C/min from 25°C to 200°C under

. -

Analysis:

-

Observe weight loss step between 60°C and 110°C.

-

Calculation:

. -

Target: Theoretical water content for Monohydrate is 9.37% .

-

Acceptance Criteria: 9.0% – 9.8% (accounts for surface moisture).

-

Visualization: Analytical Decision Workflow

Figure 2: Quality Control workflow to validate chirality and hydration state before experimental use.

Biological & Pharmaceutical Context

Why use DL-Arginine?

In drug development, DL-Arginine is used to deconvolute physicochemical effects from biological effects .

-

Protein Refolding: Arginine suppresses protein aggregation. Using DL-Arginine proves that the suppression is due to the chaotropic nature of the guanidinium group (physicochemical) rather than a specific receptor interaction (biological), as the D-isomer is generally biologically inert but chemically identical.

-

Metabolic Stability: D-Arginine is not a substrate for mammalian Arginase or Nitric Oxide Synthase (NOS). Therefore, DL-Arginine mixtures will show reduced metabolic turnover rates compared to pure L-Arginine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 232, DL-Arginine. Retrieved from [Link]

-

Teychené, S., et al. (2020). Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization and Hydration. ACS Omega. Retrieved from [Link]

-

Khakurel, K., & Mahmoudi, G. (2025). Structure of L-arginine and detection of trace DL-arginine by 3D ED.[2] Acta Crystallographica Section C. Retrieved from [Link]

Sources

Stereochemical Determinants in Nitric Oxide Synthesis: The Functional Duality of DL-Arginine

Executive Summary

In the precise landscape of nitric oxide (NO) signaling, the precursor DL-Arginine presents a complex pharmacological profile that distinguishes it from the physiological standard, L-Arginine. While L-Arginine is the canonical substrate for Nitric Oxide Synthase (NOS), the racemic mixture (DL-Arginine) introduces a competitive stereoisomer, D-Arginine, which is catalytically inert regarding NO generation but biologically active in transport kinetics and metabolic regulation.

This guide analyzes the utility, limitations, and mechanistic implications of using DL-Arginine in research and therapeutic development. It provides a rigorous framework for understanding how the racemic mixture functions not merely as a "diluted" precursor, but as a dual-action system containing both a substrate (L-isoform) and a transport-competitive modulator (D-isoform).

Mechanistic Foundations: The Stereospecificity of NOS

The synthesis of nitric oxide is a stereochemically gated process. To utilize DL-Arginine effectively, researchers must account for the distinct fates of its two enantiomers within the catalytic cleft of the NOS dimer.

The L-Arginine Activation Pathway

The L-isomer within DL-Arginine is the sole source of NO. The reaction is catalyzed by the NOS oxygenase domain, which couples the oxidation of the L-Arginine guanidino nitrogen to the reduction of molecular oxygen.

-

Substrate Binding: L-Arginine binds to the heme active site, stabilized by a glutamate residue (e.g., Glu371 in nNOS).

-

Electron Transfer: Electrons flow from NADPH

FAD

The D-Arginine "Inertia" and Inhibition

The D-isomer does not undergo catalysis. Structural studies indicate that while D-Arginine may transiently interact with the NOS active site or auxiliary pockets, it fails to orient the guanidino group for hydroxylation.

-

Role as Control: D-Arginine is the "gold standard" negative control in NO research. If a physiological effect persists after D-Arginine administration, the mechanism is NO-independent.

-

Competitive Interference: High concentrations of D-Arginine (present in 50:50 DL mixtures) can compete with L-Arginine for cellular uptake, effectively reducing the bioavailability of the active precursor.

Pharmacokinetics and Transport Dynamics

The critical bottleneck in using DL-Arginine for NO synthesis is not the enzyme, but the membrane transporter.

Cationic Amino Acid Transporters (CAT)

Cellular uptake of Arginine is mediated primarily by the System y+ transporters (CAT-1, CAT-2A, CAT-2B).[5] These transporters are stereoselective but not stereospecific; they have a high affinity for L-Arginine but also transport D-Arginine with varying efficiency (typically lower affinity).

-

Implication for DL-Arginine: When DL-Arginine is administered, the D-isoform competes for entry. If the extracellular concentration of D-Arginine is high, it acts as a competitive inhibitor of L-Arginine uptake, potentially blunting the NO response compared to an equimolar dose of pure L-Arginine.

Data Summary: Isomer Activity Profile

| Parameter | L-Arginine | D-Arginine | DL-Arginine (Racemate) |

| NOS Substrate | Yes ( | No | Only 50% Active |

| NO Production | High | None | Moderate (dose-dependent) |

| CAT Transporter Affinity | High | Low/Moderate | Competitive Interference |

| Vascular Effect | Vasodilation | Vasoconstriction (potential) | Mixed/Attenuated |

| Primary Utility | Therapeutic/Physiological | Negative Control | Cost-effective/Chemical Synthesis |

Visualization: The Stereochemical Gating Pathway

The following diagram illustrates the divergent pathways of the L and D isomers contained within DL-Arginine, highlighting the "Gatekeeper" role of the CAT transporter and the "Catalytic Filter" of the NOS enzyme.

Figure 1: Differential processing of DL-Arginine components. Note the competitive bottleneck at the CAT-1 transporter and the absolute stereospecificity at the NOS interface.

Experimental Protocols

To validate the use of DL-Arginine or to use it as a tool for investigating stereoselectivity, the following self-validating protocol is recommended.

Protocol: Discriminating NO-Dependent Vasodilation using DL-Arginine

Objective: To determine if a vascular response is driven by NOS activity (L-Arg) or non-specific effects (D-Arg/Osmolarity) using a DL-mixture.

Reagents:

-

Group A: L-Arginine (10 mM stock)

-

Group B: D-Arginine (10 mM stock)

-

Group C: DL-Arginine (20 mM stock - Note: 20mM DL contains 10mM L and 10mM D)

Workflow:

-

Baseline Equilibration: Stabilize tissue/cells in arginine-free buffer for 30 mins to deplete intracellular pools.

-

Challenge Phase (Parallel Wells/Vessels):

-

Well 1: Add 100 µM L-Arginine.[7]

-

Well 2: Add 100 µM D-Arginine.

-

Well 3: Add 200 µM DL-Arginine (delivers 100 µM L-Arg).

-

-

Measurement: Quantify NO via Griess Assay (supernatant nitrite) or DAF-FM (intracellular fluorescence).

-

Validation Step: Add L-NAME (1 mM) to all active wells.

-

Success Criteria: Signal in Well 1 and Well 3 must be abolished. Well 2 should show no signal initially.

-

-

Analysis:

-

If Signal (Well 3) < Signal (Well 1), D-Arginine is competitively inhibiting transport.

-

If Signal (Well 2) > Baseline, the effect is not NOS-mediated (potential oxidative stress or pH artifact).

-

References

-

Wu, G., & Morris, S. M. (1998). Arginine metabolism: nitric oxide and beyond. Biochemical Journal, 336(1), 1–17. Link

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001).[5] Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615. Link

-

Closs, E. I., et al. (2004). Structure and function of cationic amino acid transporters (CATs). Journal of Membrane Biology, 202(3), 67–94. Link

-

Palmer, R. M., Rees, D. D., Ashton, D. S., & Moncada, S. (1988). L-arginine is the physiological precursor for the formation of nitric oxide in endothelium-dependent relaxation.[3][5] Nature, 333(6174), 664–666. Link

-

MacAllister, R. J., & Vallance, P. (1996). Systemic vascular responses to L-arginine: effects of the D-enantiomer and nitric oxide synthase inhibition. British Journal of Pharmacology, 119(8), 1533–1539. Link

Sources

- 1. Dietary Nitric Oxide Precursors and Exercise Performance - Gatorade Sports Science Institute [gssiweb.org]

- 2. researchgate.net [researchgate.net]

- 3. healthyhey.com [healthyhey.com]

- 4. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. physoc.org [physoc.org]

- 6. Nitric oxide synthase (E.C. 1.14.13.39) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Vivo Metabolic Fate of DL-Arginine Monohydrate: A Technical Guide for Pharmacokinetics and Drug Development

Executive Summary: The Racemic Dynamics of DL-Arginine

DL-Arginine monohydrate is a racemic co-crystal comprising equimolar amounts of L-arginine and D-arginine, stabilized by a single water molecule[1]. While L-arginine is a well-documented semi-essential amino acid critical for 2 and the urea cycle[2], its D-enantiomer has historically been dismissed as biologically inert. However, modern pharmacokinetic profiling reveals that D-arginine possesses a distinct, highly active metabolic fate[3]. When administered in vivo, the racemic mixture dissociates, sending the two enantiomers down radically divergent biochemical pathways. Understanding these pathways is critical for researchers developing arginine-based therapeutics, cell culture media, or immunomodulatory supplements.

Stereospecific Metabolic Divergence

The in vivo fate of DL-Arginine is dictated by the strict stereospecificity of mammalian enzymes.

The L-Arginine Axis

L-arginine is rapidly consumed by multiple competing pathways. The most prominent is the arginase pathway (Arginase I and II), which hydrolyzes L-arginine into urea and L-ornithine, facilitating ammonia detoxification[4]. Concurrently, endothelial and inducible Nitric Oxide Synthases (eNOS/iNOS) oxidize L-arginine to produce NO and L-citrulline[2].

A critical phenomenon in this axis is the "Arginine Paradox." The intracellular concentration of L-arginine (~100–200 µM) far exceeds the Michaelis constant (Km) of eNOS (~5 µM)[5]. Theoretically, eNOS is already saturated, yet exogenous L-arginine still induces vasodilation. This is mechanistically driven by L-arginine competitively displacing 6—an endogenous NOS inhibitor—from the enzyme's active site[6].

The D-Arginine Axis

Because D-arginine is not a viable substrate for arginase or NOS, it bypasses the massive first-pass metabolism that limits L-arginine[3]. Instead, its primary metabolic route is oxidative deamination catalyzed by 3, a flavoenzyme highly expressed in the liver and kidneys[3]. DAAO converts D-arginine into α-keto-δ-guanidinovaleric acid, ammonia, and hydrogen peroxide. Because DAAO has a relatively low affinity for basic D-amino acids, D-arginine exhibits a prolonged plasma half-life and achieves higher concentrations in the central nervous system compared to its L-counterpart[3]. Interestingly, trace amounts of D-arginine derivatives (such as nitro-D-arginine) have been shown to undergo 7 to the L-enantiomer, adding a layer of complexity to its metabolic profile[7].

Divergent in vivo metabolic pathways of L-Arginine and D-Arginine enantiomers.

Comparative Pharmacokinetics

The divergent enzymatic affinities result in vastly different pharmacokinetic (PK) profiles for the two enantiomers following the administration of the racemic mixture.

| Pharmacokinetic Parameter | L-Arginine | D-Arginine | Mechanistic Driver (Causality) |

| Oral Bioavailability | ~20%[8] | >40% (Estimated)[3] | L-Arg undergoes extensive intestinal/hepatic first-pass arginase metabolism; D-Arg evades arginase. |

| Primary Catabolic Enzyme | Arginase I/II, NOS[4] | D-Amino Acid Oxidase (DAAO)[3] | Strict stereospecificity of enzyme active sites. |

| Plasma Half-Life (t1/2) | ~1.5 hours (Biphasic)[8] | Prolonged[3] | DAAO has low affinity for basic D-amino acids, significantly slowing systemic clearance. |

| Tissue Distribution | Systemic, low CNS penetration | Higher CNS & milk penetration[3] | Lack of rapid peripheral degradation allows D-Arg to accumulate and cross the blood-brain barrier. |

Experimental Methodology: Self-Validating Chiral UPLC-MS/MS Workflow

To accurately trace the metabolic fate of DL-Arginine, standard mass spectrometry is insufficient because enantiomers possess identical mass-to-charge (m/z) ratios. The following protocol outlines a self-validating chiral UPLC-MS/MS workflow designed to resolve and quantify L- and D-arginine in vivo.

Protocol: Chiral Resolution and Quantification

-

In Vivo Dosing & Matrix Sampling: Administer DL-Arginine monohydrate via oral gavage. Collect whole blood at predefined time points into K2-EDTA tubes. Causality: EDTA chelates calcium, preventing coagulation while simultaneously inhibiting metalloproteases that could artificially degrade circulating peptides into free amino acids, skewing baseline arginine levels.

-

Protein Precipitation & Isotope Spiking (Self-Validation): Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold methanol spiked with heavy-isotope internal standards (13C6-L-Arginine and 13C6-D-Arginine). Causality: Cold methanol rapidly denatures and precipitates plasma proteins, preventing column clogging. The inclusion of stable isotopes creates a self-validating system: any matrix-induced ion suppression or extraction losses will equally affect the heavy isotopes, allowing for perfect mathematical correction during MS analysis.

-

Diastereomeric Derivatization: React the supernatant with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) at 40°C for 1 hour. Causality: While direct chiral columns exist, they often suffer from peak broadening and short lifespans. Marfey's reagent covalently binds to the enantiomers, converting them into diastereomers. Because diastereomers have distinct physicochemical properties, they can be sharply resolved on a highly robust, standard reverse-phase C18 column.

-

UPLC-MS/MS Analysis: Inject 5 µL of the derivatized sample into a UPLC system coupled to a triple quadrupole mass spectrometer. Run a gradient elution using 0.1% formic acid in water and acetonitrile. Detect analytes using Multiple Reaction Monitoring (MRM) mode.

-

System Validation: Run a blank matrix (plasma from undosed animals) to confirm the absence of endogenous D-arginine interference. Run Quality Control (QC) samples at low, medium, and high concentrations to verify the linearity of the standard curve.

UPLC-MS/MS workflow for chiral pharmacokinetic resolution of DL-Arginine.

References

1.[3] Benchchem. "The Pharmacokinetic Profile of D-Arginine: A Technical Guide". 2.[4] Wu, G., et al. "Arginine metabolism and nutrition in growth, health and disease". PMC - NIH. 3.[7] Wang, Q., et al. "The in vivo unidirectional conversion of nitro-D-arginine to nitro-L-arginine". PubMed - NIH. 4.[5] "The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or D-arginine on the L-arginine metabolic pathways in male Sprague-Dawley rats". PLOS One. 5.[6] "Review: Arginine Metabolism Revisited". bevital. 6.[2] Khalaf, D., et al. "The Effects of Oral l-Arginine and l-Citrulline Supplementation on Blood Pressure". MDPI. 7.[8] Tangphao, O., et al. "Pharmacokinetics of intravenous and oral l-arginine in normal volunteers". PMC - NIH. 8.[1] "DL-Arginine - Amino Acid Derivative". MedChemExpress.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or D-arginine on the L-arginine metabolic pathways in male Sprague-Dawley rats | PLOS One [journals.plos.org]

- 6. bevital.no [bevital.no]

- 7. The in vivo unidirectional conversion of nitro-D-arginine to nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Duality in Cellular Regulation: The Mechanism of Action of DL-Arginine Monohydrate

Executive Summary & Physicochemical Foundation

In the landscape of cellular metabolism and drug development, the administration of amino acids must be precisely calibrated to avoid non-physiological hyperactivation of metabolic pathways. DL-Arginine Monohydrate serves as a highly controlled, dual-action cellular modulator.

From a physicochemical standpoint, the monohydrate crystallization provides superior aqueous solubility and thermodynamic stability in cell culture media compared to its anhydrous counterpart, preventing erratic pH shifts during media formulation. Biologically, the racemic nature of DL-Arginine (a 50:50 mixture of L- and D-enantiomers) creates a self-regulating system. While L-Arginine acts as the active metabolic driver for Nitric Oxide (NO) synthesis and mTORC1 activation[1], D-Arginine acts as a stereospecific competitive inhibitor at the transport level, tempering the pharmacokinetics of L-Arginine uptake[2].

Cellular Uptake: The CAT-1 Gateway and Competitive Dynamics

The intracellular availability of arginine is tightly governed by the Cationic Amino Acid Transporter-1 (CAT-1 / SLC7A1)[2]. Because CAT-1 is the primary conduit for arginine in most mammalian cells, it represents the first critical node of regulation[3].

When pure L-Arginine is administered, cells rapidly internalize the amino acid, which can lead to unnatural metabolic spikes. However, when DL-Arginine is introduced, D-Arginine competitively binds to the CAT-1 transporter[3]. Because D-Arginine is not a substrate for downstream enzymatic processing, its competitive presence at the CAT-1 receptor slows the influx of L-Arginine[3]. This controlled, steady-state uptake is vital for maintaining physiological relevance in in vitro models.

Fig 1: Stereoselective cellular uptake and eNOS processing of DL-Arginine via CAT-1.

Intracellular Signaling: The mTORC1-CASTOR1 Axis

Once inside the cytosol, L-Arginine acts as a potent nutrient signal to activate the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of anabolic cell growth[1]. The detection of intracellular arginine is mediated by the homodimeric cytosolic sensor CASTOR1 (Cellular Arginine Sensor for mTORC1)[4].

In an arginine-deprived state, CASTOR1 binds to and inhibits GATOR2, a positive regulator of mTORC1[1]. When L-Arginine enters the cell, it binds directly to the interface of the ACT2 and ACT4 domains of CASTOR1[4]. This binding induces an allosteric conformational change that forces CASTOR1 to dissociate from GATOR2[1]. The liberated GATOR2 subsequently inhibits the GATOR1 complex (a GTPase-activating protein), allowing the Rag GTPases to transition to their active state and recruit mTORC1 to the lysosomal surface for activation[4]. D-Arginine lacks the stereochemical geometry to bind the CASTOR1 pocket, making this pathway exclusively reliant on the L-enantiomer[5].

Fig 2: L-Arginine-mediated mTORC1 activation via allosteric regulation of CASTOR1.

Enzymatic Processing: eNOS Substrate Inhibition

L-Arginine is the obligate substrate for Endothelial Nitric Oxide Synthase (eNOS), which catalyzes its conversion into L-citrulline and Nitric Oxide (NO)[3]. However, eNOS exhibits a unique kinetic paradox: it is subject to severe substrate inhibition at high intracellular concentrations[6].

Research in pulmonary artery endothelial cells (PAECs) demonstrates that eNOS reaches its

Quantitative Kinetic Parameters of Arginine Enantiomers

| Parameter | L-Arginine (Active Enantiomer) | D-Arginine (Regulatory Enantiomer) | Cellular Impact in DL-Mixture |

| CAT-1 Transport | High affinity substrate[2] | Competitive inhibitor[3] | Controlled, steady-state uptake |

| eNOS Substrate Kinetics | Non-substrate[6] | Prevents rapid, unphysiological spikes in NO | |

| eNOS Substrate Inhibition | Occurs at >100 µM[6] | Does not induce inhibition[6] | Maintains optimal, prolonged eNOS activity |

| CASTOR1 Binding ( | ~30 µM[7] | No binding affinity[5] | Tuned, rather than hyperactive, mTORC1 signaling |

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of DL-Arginine Monohydrate, experimental designs must move beyond simple observation and incorporate strict internal validation controls to prove causality.

Fig 3: Self-validating experimental workflow for assessing DL-Arginine mechanisms.

Protocol 1: Quantifying Enantiomer-Specific Uptake and eNOS Kinetics

-

Step 1: Cell Preparation. Seed Pulmonary Artery Endothelial Cells (PAECs) in 6-well plates.

-

Causality: PAECs natively express high levels of both CAT-1 and eNOS, making them an ideal physiological model for this axis[6].

-

-

Step 2: Arginine Starvation. Wash cells twice with PBS and incubate in Earle's Balanced Salt Solution (EBSS) for 2 hours.

-

Causality: This depletes endogenous intracellular arginine pools, ensuring that all subsequent NO production is derived exclusively from the exogenous DL-Arginine treatment.

-

-

Step 3: DL-Arginine Treatment. Treat cells with 200 µM DL-Arginine Monohydrate (yielding 100 µM L-Arg and 100 µM D-Arg).

-

Causality: This specific concentration targets the exact

of eNOS (100 µM L-Arg) while providing sufficient D-Arg to competitively regulate CAT-1[6].

-

-

Step 4: Internal Validation Control. In parallel wells, co-treat cells with 200 µM DL-Arginine + 100 µM L-NAME (Nω-Nitro-L-arginine methyl ester).

-

Causality: L-NAME is a potent eNOS inhibitor. If the measured NO in Step 5 drops to zero in this group, it self-validates that the NO detected in the primary treatment group is specifically eNOS-derived and not an assay artifact.

-

-

Step 5: Quantification. Collect the supernatant and quantify nitrite (a stable NO metabolite) using a standard Griess Assay.

Protocol 2: CASTOR1-GATOR2 Dissociation Assay (mTORC1 Axis)

-

Step 1: Transfection. Transfect HEK293T cells with plasmids encoding FLAG-tagged CASTOR1 and HA-tagged GATOR2.

-

Causality: Epitope tagging allows for precise physical tracking of the protein complex via Co-Immunoprecipitation (Co-IP).

-

-

Step 2: Starvation & Stimulation. Starve cells of amino acids for 50 minutes, then stimulate with 200 µM DL-Arginine Monohydrate for 10 minutes.

-

Step 3: Co-Immunoprecipitation. Lyse cells and perform Co-IP using anti-FLAG magnetic beads.

-

Causality: This physically isolates CASTOR1. If L-Arginine has successfully bound CASTOR1, GATOR2 will be released into the supernatant[1].

-

-

Step 4: Western Blot Validation. Run the immunoprecipitate on an SDS-PAGE gel and probe for HA-GATOR2.

-

Self-Validating Control: Utilize a CASTOR1 mutant (e.g., ACT domain mutant) that cannot bind arginine as a negative control. This proves that any observed dissociation is strictly due to the stereospecific allosteric regulation by L-Arginine[5].

-

References

1.[1] Saxton RA, Chantranupong L, Knockenhauer KE, Schwartz TU, Sabatini DM. Mechanism of arginine sensing by CASTOR1 upstream of mTORC1. PubMed Central (PMC) - NIH. URL: 2.[4] Arginine Activates mTORC1 through Allosteric Control of CASTOR1. Cancer Discovery - AACR Journals. URL: 3.[5] Structural mechanism for the arginine sensing and regulation of CASTOR1 in the mTORC1 signaling pathway. PubMed - NIH. URL: 4.[7] The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. Broad Institute. URL: 5.[6] Substrate inhibition of nitric oxide synthase in pulmonary artery endothelial cells in culture. PubMed - NIH. URL: 6.[2] Cationic amino acid transporter-1 (CAT-1) promotes fibroblast-like synoviocyte proliferation and cytokine secretion by taking up L-arginine in rheumatoid arthritis. PubMed - NIH. URL: 7.[3] Characterization of l-arginine transporters in rat renal inner medullary collecting duct. Physiology.org. URL:

Sources

- 1. Mechanism of arginine sensing by CASTOR1 upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic amino acid transporter-1 (CAT-1) promotes fibroblast-like synoviocyte proliferation and cytokine secretion by taking up L-arginine in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Structural mechanism for the arginine sensing and regulation of CASTOR1 in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate inhibition of nitric oxide synthase in pulmonary artery endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. | Broad Institute [broadinstitute.org]

Stereochemical Precision in Metabolic Engineering: The Role of DL-Arginine and Isomer-Specific Kinetics in the Urea Cycle

Executive Summary

The Core Thesis: In the context of the urea cycle, DL-Arginine is not a singular functional substrate but a stoichiometric mixture of a metabolic driver (L-Arginine) and a stereochemical confounder (D-Arginine).

For researchers and drug developers, the distinction is critical. While L-Arginine is the obligate substrate for Arginase I/II and Nitric Oxide Synthase (NOS), D-Arginine is largely excluded from direct urea generation. However, D-Arginine is not biologically inert; it acts as a competitive modulator of Cationic Amino Acid Transporters (CATs) and can induce non-canonical upregulation of arginase expression. This guide dissects the mechanistic divergence of the racemic mixture, providing protocols to validate stereospecificity in metabolic assays.

Molecular Mechanics: The Stereospecificity of the Urea Cycle

The urea cycle's efficiency relies on the precise molecular geometry of its enzymes. The use of DL-Arginine effectively halves the theoretical yield of urea per unit of mass compared to pure L-Arginine, but the kinetics are more complex than simple dilution.

Arginase Specificity (The Gatekeeper)

Arginase I (cytosolic, liver) and Arginase II (mitochondrial, kidney/extra-hepatic) possess a catalytic pocket strictly conserved for the L-isomer .

-

L-Arginine Binding: The

-amino and -

D-Arginine Exclusion: The D-isomer’s inverted chirality causes steric clashes within the active site cleft. It cannot align the guanidino group with the manganese cluster for hydrolysis. Consequently, D-Arginine is not a substrate for urea production.

The "D-Isomer" Fate

While L-Arginine enters the ornithine-urea cycle, D-Arginine follows a divergent path:

-

Accumulation: Due to lack of hydrolysis by arginase, D-Arginine has a significantly longer plasma half-life.

-

Oxidative Deamination: In the kidney and liver, D-amino acid oxidase (DAAO) can convert D-Arginine to

-keto-

Visualization: Stereoselective Pathways

The following diagram illustrates the bifurcation of DL-Arginine metabolism.

Figure 1: Metabolic bifurcation of DL-Arginine. Note the exclusion of D-Arginine from the primary urea generating pathway.

Pharmacokinetics and Transport Competition

When designing experiments or therapeutic interventions using DL-Arginine, you must account for transport competition. Arginine uptake is mediated by Cationic Amino Acid Transporters (CATs, SLC7 family).[1][2][3]

Competitive Inhibition at the Membrane

-

CAT-1 (Constitutive): High affinity for L-Arginine (

). It exhibits stereoselectivity; D-Arginine is a poor substrate but can act as a weak competitive inhibitor if concentrations are high (e.g., in bolus DL-dosing). -

CAT-2A (Liver): Low affinity, high capacity. This transporter is less stereoselective than CAT-1. In hepatic models, D-Arginine competes more effectively for entry, potentially reducing the uptake velocity (

) of the active L-isomer.

Quantitative Comparison: L vs. DL vs. D

The table below summarizes the functional differences.

| Parameter | L-Arginine | DL-Arginine (Racemic) | D-Arginine |

| Urea Cycle Substrate | Yes (Primary) | Yes (Only 50% active) | No |

| Arginase Affinity ( | 2–5 mM | Effective | N/A (Non-substrate) |

| NOS Substrate | Yes (Generates NO) | Partial (50% yield) | No (Inert/Inhibitor) |

| Plasma Half-Life | Short (Rapid metabolism) | Mixed (L=Short, D=Long) | Long (Slow clearance) |

| Transport (CAT-1) | High Affinity | Competitive Interference | Low Affinity |

*Note: In a racemic mixture, you effectively need double the total concentration to achieve the same saturation of enzyme active sites as pure L-Arg, assuming no inhibition.

Experimental Protocols: Validating Stereospecificity

To ensure data integrity, you must validate that your observed urea production is derived solely from the L-isomer and not confounded by D-isomer impurities or off-target effects.

Protocol A: Differential Arginase Activity Assay

Objective: Quantify urea cycle flux distinguishing L-specificity. Reagents:

-

Purified Arginase I (Sigma-Aldrich or recombinant).

-

Substrates: Pure L-Arg, Pure D-Arg, DL-Arg mixture.

-

Detection: Diacetyl Monoxime (DAM) Colorimetric Reagent.

Workflow:

-

Preparation: Lyse hepatocytes or use purified enzyme in Manganese buffer (10mM

, 50mM Tris-HCl, pH 9.5). Note: Arginase requires Mn2+ activation. -

Incubation: Add substrate at saturating concentration (10mM).

-

Reaction: Incubate at 37°C for 30 mins. Stop reaction with Acid Mix (

/ -

Detection: Add DAM reagent and boil for 10 mins (pink color development). Measure absorbance at 520nm.

-

Validation Logic:

-

If

and -

If

, check for bacterial contamination (racemase activity) or DAAO interference.

-

Protocol B: HPLC Separation of Isomers

Objective: Verify the purity of "DL" reagents or plasma clearance rates. Method: High-Performance Liquid Chromatography (HPLC) with OPA/IBLC derivatization.

-

Column: Chiralpak ZWIX(+) or C18 with chiral mobile phase additives.

-

Mobile Phase: 10mM Ammonium acetate (pH 6.0) in Methanol/Water (50:50).

-

Detection: Fluorescence (Ex: 340nm, Em: 450nm).

-

Result: L-Arginine and D-Arginine will elute at distinct retention times (

). Use this to calculate the D-isomer accumulation in plasma over time in animal models fed DL-Arginine.

Implications for Drug Development

Why DL is Abandoned in Clinical Therapeutics

While DL-Arginine is cheaper to manufacture, it is considered an "impurity" in modern drug development for urea cycle disorders (UCD) or NO-modulation therapies.

-

Toxicity Load: The D-isomer is not inert; it requires renal filtration and hepatic DAAO processing, adding metabolic stress to organs that may already be compromised in UCD patients.

-

Dosing Precision: Variable clearance rates of D-Arg make pharmacokinetic modeling (PK/PD) erratic. FDA/EMA guidelines generally mandate enantiopure (L-form) drugs unless the D-form has a specific therapeutic target.

The "False Negative" Risk in Screening

Using DL-Arginine in high-throughput screening (HTS) for Arginase inhibitors can lead to false negatives.

-

Mechanism: If a candidate drug binds to the enzyme but the D-Arginine in the mixture (50% of the well) acts as a weak competitive inhibitor or alters the ionic strength/pH microenvironment, the

values will be skewed. -

Recommendation: Always use >99% pure L-Arginine for

and

References

-

Structural basis of Arginase Specificity: Di Costanzo, L., et al. (2005). Crystal structure of human arginase I complexed with thiosemicarbazide reveals an atypical mode of enzyme inhibition.

-

Arginase Kinetics and Isoforms: Caldwell, R. B., et al. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease.

-

Transport Mechanisms (CAT Family): Closs, E. I., et al. (2006). Structure and Function of Cationic Amino Acid Transporters (CATs).

-

D-Amino Acid Metabolism: Genchi, G. (2017). An overview on D-amino acids.

-

D-Arginine as a Negative Control: MacAllister, R. J., et al. (1996). Regulation of nitric oxide synthesis by arginine in the kidney.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Cationic Amino Acid Transporter-1-Mediated Arginine Uptake Is Essential for Chronic Lymphocytic Leukemia Cell Proliferation and Viability [frontiersin.org]

- 3. Cardiac l-arginine transport: the CAT is back - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single Nucleotide Polymorphisms in the Arginase 1 and 2 Genes Are Differentially Associated with Circulating l-Arginine Concentration in Unsupplemented and l-Arginine-Supplemented Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. L-arginine - Mayo Clinic [mayoclinic.org]

- 8. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or D-arginine on the L-arginine metabolic pathways in male Sprague-Dawley rats | PLOS One [journals.plos.org]

- 9. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Probing the Specificity Determinants of Amino Acid Recognition by Arginase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicological and pharmacological effects of D-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: DL-Arginine Monohydrate Solubility Profiling in Aqueous and Organic Systems

Executive Summary

This guide provides a technical framework for characterizing the solubility of DL-Arginine Monohydrate (CAS: N/A for specific hydrate, typically 7200-25-1 for anhydrous DL-Arginine) in water and ethanol. While extensive data exists for the enantiopure L-Arginine, the racemic DL-Arginine monohydrate exhibits distinct physicochemical properties due to crystal lattice energy differences between the racemate and the pure enantiomer.

This document serves two purposes:

-

Data Reference: Synthesizes available solubility baselines using L-Arginine as a validated proxy where specific DL-data is absent.

-

Procedural Protocol: Provides a self-validating, step-by-step workflow to experimentally determine exact solubility curves, essential for critical drug development and crystallization processes.

Physicochemical Context

The Zwitterionic Challenge

Arginine is a basic amino acid with a guanidino group (

-

In Water: The high dielectric constant (

) stabilizes the charged zwitterionic form, resulting in high solubility. -

In Ethanol: The lower dielectric constant (

) destabilizes the zwitterion, leading to rapid solubility drop-off. This property is exploited in anti-solvent crystallization .

Racemate vs. Enantiomer (The Wallach Rule)

Researchers must not assume DL-Arginine has the exact same solubility as L-Arginine.

-

L-Arginine: Forms a dihydrate crystal lattice.

-

Solubility Implication: Racemic compounds (where D and L isomers co-crystallize) often have higher lattice energy and lower solubility than their pure enantiomers. However, hydration states can invert this trend. Experimental verification is mandatory for GMP applications.

Solubility Data & Estimates

The following data summarizes the baseline behavior of Arginine free base. For DL-Arginine Monohydrate, expect solubility values to deviate by ±10-15% from these L-Arginine benchmarks due to lattice energy differences.

Table 1: Solubility Profile (Reference: L-Arginine Base)

| Solvent System | Temperature (°C) | Solubility ( g/100g solvent) | Solubility Status |

| Water (pH ~10.5) | 20 | ~15.0 | Highly Soluble |

| Water | 25 | ~18.2 | Highly Soluble |

| Water | 50 | ~35.5 | Very Soluble |

| Ethanol (Pure) | 25 | < 0.1 | Sparingly Soluble |

| Ethanol:Water (50:50 v/v) | 25 | ~3.5 | Moderately Soluble |

| Ethanol:Water (75:25 v/v) | 25 | ~0.8 | Slightly Soluble |

Critical Note: DL-Arginine Monohydrate contains ~8.5% water by weight. When weighing, correct for the water of hydration to determine the actual concentration of Arginine base.

Experimental Protocol: Saturation Solubility Determination

This protocol is designed to generate a definitive solubility curve for your specific batch of DL-Arginine Monohydrate. It uses a Shake-Flask Method coupled with Gravimetric Analysis (High Solubility) and HPLC (Low Solubility).

Workflow Visualization

Figure 1: Decision-matrix workflow for determining solubility based on estimated concentration ranges.

Detailed Methodology

Phase 1: Preparation & Equilibration

-

Vessel Setup: Use 20 mL scintillation vials (glass) with chemically resistant caps (PTFE lined).

-

Solvent Preparation: Prepare binary mixtures (e.g., 0%, 25%, 50%, 75%, 100% Ethanol in Water) by weight (w/w) to ensure accuracy independent of temperature-induced volume expansion.

-

Saturation: Add DL-Arginine Monohydrate powder to the solvent until a visible solid precipitate remains at the bottom.

-

Rule of Thumb: For water, start with 2 g/10 mL. For ethanol, start with 0.1 g/10 mL.

-

-

Agitation: Place vials in a temperature-controlled orbital shaker (set to 25.0 ± 0.1°C) at 200 RPM.

-

Duration: Equilibrate for 24 to 48 hours .

-

Validation Check: If all solid disappears, add more DL-Arginine and restart the timer.

-

Phase 2: Sampling

-

Pre-heating: Pre-warm the syringe and filter unit to the bath temperature to prevent premature crystallization during filtration.

-

Filtration: Withdraw 2-5 mL of supernatant using a syringe and pass through a 0.45 µm PTFE or Nylon filter into a clean, pre-weighed vessel.

Phase 3: Analysis (Choose Method)

Method A: Gravimetric (High Solubility - Water Rich)

-

Applicability: Pure water to 60% Ethanol.

-

Step 1: Weigh the vial containing the filtered supernatant (

). -

Step 2: Evaporate solvent in a vacuum oven at 60°C for 12 hours.

-

Step 3: Weigh the dry residue (

). -

Calculation:

Method B: HPLC (Low Solubility - Ethanol Rich)

-

Applicability: >60% Ethanol.

-

Rationale: Gravimetric analysis is prone to large errors when solute mass is low (<10 mg).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: 10 mM Phosphate buffer (pH 7.0) / Acetonitrile.[4]

-

Detection: UV at 200-210 nm (low sensitivity) or OPA-derivatization (high sensitivity).

-

Standard: Prepare a calibration curve using a known L-Arginine standard (DL and L behave identically in achiral HPLC).

Application: Anti-Solvent Crystallization

The solubility differential between water and ethanol makes ethanol an excellent anti-solvent for purifying DL-Arginine.

Figure 2: Mechanism of ethanol-induced crystallization for DL-Arginine purification.

Protocol:

-

Dissolve DL-Arginine Monohydrate in water at 50°C to near saturation (~350 mg/mL).

-

Slowly add Ethanol (at 50°C) to reach a 50:50 ratio.

-

Cool slowly (0.5°C/min) to 5°C.

-

Harvest crystals. This process purifies the compound from water-soluble impurities.

References

-

BenchChem. Protocol for dissolving and preparing DL-Arginine stock solutions.[4] Retrieved from .

-

National Institutes of Health (NIH). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. J Chem Eng Data. 2018. .

-

ResearchGate. Solubility Behavior of L-Arginine in Binary Solvents..

-

Carl Roth. Safety Data Sheet: Arginine Monohydrochloride..

-

American Chemical Society (ACS). Solubility Behavior and Polymorphism of Arginine Salts. J. Chem. Eng. Data. .

Disclaimer: This application note is for research and development purposes. Users must validate methods for their specific regulatory environment (e.g., GLP/GMP).

Sources

Application of DL-Arginine monohydrate in protein crystallization

Application Note: DL-Arginine Monohydrate in Protein Crystallization

Part 1: Executive Summary & Scientific Rationale

The "Arginine Effect" in a Racemic Context The use of Arginine as a protein crystallization additive is a cornerstone technique in structural biology, renowned for its ability to suppress aggregation and solubilize difficult targets. While L-Arginine is the biological standard, DL-Arginine Monohydrate (the racemic mixture) offers a functionally equivalent physicochemical environment for the guanidinium-mediated suppression of protein aggregation.

Why DL-Arginine?

-

Cost-Efficiency: Racemic mixtures are often more cost-effective for large-scale refolding buffers compared to enantiopure forms.

-

Entropic Neutrality: In specific crystallographic contexts, using a racemic additive can prevent the inadvertent induction of chiral bias in solvent channels, theoretically favoring a more "neutral" crowding environment, although the dominant mechanism remains the achiral interaction of the guanidinium headgroup.

Mechanism of Action The efficacy of DL-Arginine stems from the Guanidinium group , which is achiral. It prevents "unproductive encounter complexes" (aggregation) via two simultaneous pathways:

-

Hydrophobic Shielding: The methylene chain of Arginine interacts with hydrophobic patches on protein surfaces.

-

Salt-Bridge Competition: The positively charged guanidinium group interacts with acidic residues (Asp, Glu) and aromatic rings (cation-

interactions), preventing intermolecular salt bridges that lead to precipitation.

Part 2: Visualization of Mechanism

The following diagram illustrates how DL-Arginine Monohydrate interrupts the aggregation pathway, shifting the equilibrium toward stable monomers suitable for crystal nucleation.

Figure 1: Mechanism of DL-Arginine mediated aggregation suppression. The additive shields reactive side chains, preventing rapid hydrophobic collapse and allowing ordered crystallization.

Part 3: Detailed Protocols

Protocol A: Preparation of Neutralized DL-Arginine Stock (1.0 M)

Critical Step: Arginine solutions are highly basic (pH ~10.5–11.0). Adding unadjusted Arginine directly to a protein solution will cause immediate denaturation. You must neutralize the stock with HCl.

Materials:

-

DL-Arginine Monohydrate powder (MW: ~192.2 g/mol )

-

Concentrated HCl (6N or 12N)

-

Milli-Q Water[1]

-

0.22 µm syringe filter[1]

Step-by-Step:

-

Calculation: To prepare 100 mL of 1.0 M stock, weigh 19.22 g of DL-Arginine Monohydrate.

-

Slurry Formation: Add the powder to a beaker containing ~60 mL of Milli-Q water. Note: It will likely not dissolve completely at this stage and will form a slurry.

-

Titration (The Solubilization Step):

-

Place the beaker on a magnetic stirrer with a pH probe immersed.

-

Slowly add concentrated HCl dropwise.

-

As the pH drops toward neutral, the solubility increases. The solution should become clear as you approach pH 8.0.

-

-

Final Adjustment: Continue adjusting pH to exactly 7.0 – 7.5 (or match your protein buffer pH).

-

Volume Adjustment: Transfer to a volumetric flask and top up to 100 mL with water.

-

Sterilization: Filter through a 0.22 µm membrane. Store at 4°C.[2]

-

Stability Note: If crystals form during storage (DL-racemates can have different solubility limits than L-forms), warm to 37°C before use.

-

Protocol B: Additive Screening in Vapor Diffusion

Use this protocol to rescue proteins that show heavy precipitation in initial screens.

Experimental Setup:

-

Method: Hanging Drop or Sitting Drop Vapor Diffusion.[3]

-

Target Concentration: 0.1 M to 0.5 M DL-Arginine in the drop.

Workflow:

-

Identify Hits/Precipitate: Select conditions from initial screens that yielded heavy precipitate or micro-crystals.

-

Prepare Reservoir: Re-make the reservoir solution (500 µL) containing the precipitant (e.g., PEG, Salt).

-

Prepare Drop:

-

Control: 1 µL Protein + 1 µL Reservoir.

-

Experimental: 1 µL Protein + 0.8 µL Reservoir + 0.2 µL DL-Arginine Stock (1.0 M) .

-

Result: Final Arginine conc ≈ 0.1 M.

-

-

Optimization: If precipitate persists, increase Arginine stock volume to achieve 0.2 – 0.4 M final concentration in the drop.

Protocol C: Solubilization of Inclusion Bodies (Refolding)

For proteins expressed as insoluble inclusion bodies, DL-Arginine is a critical refolding additive.

Buffer Composition (Refolding Buffer):

| Component | Concentration | Purpose |

|---|---|---|

| Tris-HCl (pH 8.0) | 50 mM | Buffering agent |

| NaCl | 150 mM | Ionic strength |

| DL-Arginine Monohydrate | 0.5 – 1.0 M | Aggregation Suppressor |

| GSH/GSSG | 1 mM / 0.1 mM | Redox shuffling (if disulfides present) |

Procedure:

-

Solubilize inclusion bodies in 6 M Guanidine HCl or 8 M Urea.

-

Pulse Renaturation: Dilute the denatured protein dropwise into the Refolding Buffer (1:50 or 1:100 dilution) under rapid stirring at 4°C.

-

Incubation: Stir for 12–24 hours.

-

Dialysis: Dialyze strictly against buffer containing decreasing amounts of Arginine (1.0 M -> 0.5 M -> 0.1 M -> 0 M) to slowly remove the additive without triggering re-aggregation.

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Immediate Precipitation upon adding Arginine | pH Shock | Ensure DL-Arginine stock is pH-adjusted to match protein buffer (usually pH 7.0-8.0) before addition. |

| Phase Separation in drop | Incompatibility | High salt + High Arginine can induce phase separation. Lower the salt concentration in the reservoir. |

| Crystal Cracking | Osmotic Shock | If soaking crystals with ligands, ensure the soaking solution contains the same concentration of Arginine as the mother liquor. |

| Stock Crystallization | Low Solubility of Racemate | DL-Arginine monohydrate may be less soluble than L-Arginine. Store at RT instead of 4°C, or reduce stock concentration to 0.5 M. |

Part 5: References

-

Das, U., et al. (2007). "Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key." PLOS ONE. Available at: [Link]

-

Tsumoto, K., et al. (2004).[4] "Role of Arginine in Protein Refolding, Solubilization, and Purification."[4][5][6][7] Biotechnology Progress. Available at: [Link]

-

Kingsford-Adaboh, R., et al. (2000).[8][9] "DL-Arginine monohydrate at 100 K." Acta Crystallographica Section C. Available at: [Link]

-

Baynes, B. M., & Trout, B. L. (2005). "Role of Arginine in the Stabilization of Proteins against Aggregation."[4][5][6][7][10] Biochemistry. Available at: [Link]

-

Hampton Research. (n.d.). "Optimization of Crystal Growth - Additives." Crystal Growth 101. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. Protein crystallization - Wikipedia [en.wikipedia.org]

- 4. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of Arginine in Protein Refolding, Solubilization, and Purification (2004) | Kouhei Tsumoto | 467 Citations [scispace.com]

- 7. "Arginine-Amino Acid Interactions and Implications to Protein Solubilit" by A. R. Shaikh and D. Shah [tjer.squ.edu.om]

- 8. researchgate.net [researchgate.net]

- 9. vdoc.pub [vdoc.pub]

- 10. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vivo Studies Using DL-Arginine Monohydrate in Animal Models

Introduction: The Rationale for In Vivo Arginine Studies

Arginine, a semi-essential amino acid, stands at a critical metabolic crossroads, serving not only as a fundamental building block for proteins but also as an obligatory precursor for a host of signaling and effector molecules.[1][2] Its guanidino group is the sole nitrogen source for the synthesis of nitric oxide (NO), a pivotal signaling molecule in vasodilation, neurotransmission, and immunity.[3][4] Furthermore, arginine is a key intermediate in the urea cycle, essential for the detoxification of ammonia.[1][5]

This guide focuses on the use of DL-Arginine monohydrate , a racemic mixture of both D- and L-isomers, in preclinical animal models. While the L-isomer is the biologically active substrate for key enzymes like Nitric Oxide Synthase (NOS) and Arginase, understanding the implications of using a DL-mixture is crucial for robust experimental design.[3][6] D-Arginine is often considered metabolically inert, yet some evidence suggests it may exert biological effects or undergo conversion to L-Arginine in vivo.[6] These application notes provide researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting in vivo studies involving DL-Arginine monohydrate, grounded in established biochemical principles and field-proven methodologies.

Section 1: Biochemical Profile and In Vivo Disposition

Core Metabolic Pathways

The biological effects of administered DL-Arginine are predominantly mediated by the L-Arginine isomer through two major enzymatic pathways that compete for the same substrate.[3][7]

-

Nitric Oxide Synthase (NOS) Pathway: NOS enzymes (eNOS, nNOS, iNOS) oxidize L-arginine to produce NO and L-citrulline.[3][8] This pathway is fundamental to endothelial-dependent vasodilation and blood pressure regulation.[7] The produced L-citrulline can be recycled back to L-arginine in the kidneys and other tissues, forming the arginine-citrulline-NO cycle.[9][10]

-

Arginase Pathway: Arginase (Arginase I and II) hydrolyzes L-arginine into L-ornithine and urea.[1][9] This is the final step of the urea cycle in the liver but also occurs in extrahepatic tissues.[5] L-ornithine is a precursor for polyamines, which are essential for cell proliferation and wound healing.[1][2]

Increased arginase activity can deplete the L-arginine pool available for NOS, leading to "uncoupling" of eNOS, which then produces superoxide instead of NO, contributing to endothelial dysfunction.[7][11] This competitive relationship is a central theme in many pathological models.

Caption: Core metabolic pathways for the L- and D-isomers of Arginine.

Pharmacokinetics and Safety Profile

Following administration, supplemental arginine is rapidly catabolized. Plasma concentrations typically return to baseline within 4-5 hours, with clearance rates varying by species, age, and physiological state (e.g., pregnancy, obesity).[12][13]

-

Absorption: Oral arginine is readily absorbed, with peak plasma concentrations occurring approximately 1 hour after administration.[14][15]

-

Metabolism & Clearance: The arginase pathway is responsible for the majority of arginine catabolism in extraintestinal tissues of pigs (76-85%) and rats (81-96%).[16] Renal elimination becomes significant only at very high plasma concentrations that exceed the reabsorptive capacity of the kidneys.[14]

-

Safety: L-arginine has a high safety threshold. The oral LD50 in rats is greater than 5110 mg/kg.[17] Long-term supplementation in animal models (pigs, rats) at doses up to 0.63 g/kg/day and 3.6 g/kg/day, respectively, showed no adverse effects.[16][18]

Scientist's Note: While generally safe, researchers should be aware that very high doses of L-arginine administered intraperitoneally (e.g., >4 g/kg) can induce acute pancreatitis in mice, a phenomenon used as an experimental model for the disease.[19] This underscores the importance of careful dose and route selection.

Section 2: Applications in Preclinical Animal Models

Supplementation with DL-Arginine (functionally, L-Arginine) has been investigated in a wide array of disease models.

| Application Area | Animal Model Example | Rationale & Key Findings |

| Cardiovascular Disease | Dahl Salt-Sensitive Rats | Oral or intraperitoneal arginine administration can prevent the increase in blood pressure induced by a high-salt diet, likely by improving NO bioavailability.[7] |

| Endothelial Dysfunction | Hypercholesterolemic Rabbits | L-arginine supplementation ameliorated the deleterious effects of hypercholesterolemia on endothelial function, improving vasodilation and reducing oxidative stress. |

| Metabolic Disorders | Obese Zucker Rats | Arginase activity is elevated in obesity, leading to reduced arginine bioavailability. Supplementation with L-arginine restored endothelial function and lowered blood pressure.[20] |

| Sepsis | Rodent Sepsis Models | Sepsis is often characterized by a functional shortage of arginine despite potentially elevated NO metabolites, making arginine availability a therapeutic target.[11] |

| Neurodegenerative Disease | AppNL-G-F Knock-in Mice (AD model) | Oral administration of arginine suppressed Aβ plaque deposition, reduced insoluble Aβ42 levels, and improved behavioral abnormalities.[21] |

| Growth & Development | Intrauterine Growth-Restricted (IUGR) Piglets | Oral L-arginine (0.2-0.4 g/kg/day) improved weight gain and survival by increasing anabolic hormone levels and reducing plasma ammonia.[22] |

Section 3: Experimental Design & Protocols

A robust experimental design is paramount for obtaining reproducible and interpretable data. The following workflow provides a general framework.

Caption: A generalized workflow for in vivo studies using DL-Arginine.

Reagent Preparation and Administration

Reagent: DL-Arginine monohydrate Preparation:

-

For Oral Administration (Drinking Water): Dissolve DL-Arginine monohydrate in drinking water to the desired concentration (e.g., 1% w/v).[23] Monitor daily water intake to calculate the precise dose consumed per animal.

-

For Oral Gavage or Injection (i.p., i.v.): Dissolve DL-Arginine monohydrate in sterile physiological saline (0.9% NaCl).

-

Critical Step: Adjust the pH of the final solution to ~7.4 using NaOH.[19] Arginine solutions are acidic and can cause significant irritation and physiological stress if not neutralized.

-

Prepare fresh daily to ensure stability.

-

Routes of Administration:

-

Oral (Drinking Water): Pros: Non-invasive, suitable for chronic studies. Cons: Less precise dosage control due to variable intake.

-

Oral (Gavage): Pros: Precise dosage. Cons: Can be stressful for the animals; requires skilled handling.

-

Intraperitoneal (i.p.) Injection: Pros: Bypasses first-pass metabolism, rapid absorption. Cons: Potential for local irritation, risk of pancreatitis at high doses.[19]

-

Intravenous (i.v.) Injection/Infusion: Pros: 100% bioavailability, immediate effect. Cons: Requires surgical cannulation for chronic studies, technically demanding.

Recommended Dosages from Literature

Dosage is highly dependent on the animal model, research question, and administration route. The L-isomer is the active component, so doses should be considered in terms of L-arginine content if possible (DL-Arginine is ~50% L-Arginine by weight).

| Species | Model / Application | Route | Dose (Arginine) | Duration | Reference |

| Mouse | Ovariectomized (Osteoporosis) | Drinking Water | ~31-40 mg/day (~1.5 g/kg/day) | 6 weeks | [23] |

| Rat | Sprague-Dawley | Drinking Water | 1000 mg/kg/day | 16 weeks | [6][24] |

| Rat | Chronic Renal Failure | Drinking Water | 2.27 g/L | 30 days | [25] |

| Pig | IUGR Piglets | Oral Gavage | 0.2 - 0.4 g/kg/day | 14 days | [22] |

| Pig | Growing-Finishing | Diet | 0.32 g/kg/day | 91 days | [12] |

Protocol: Chronic Oral Administration in a Hypertensive Rat Model

This protocol outlines a study to assess the effect of chronic DL-Arginine supplementation on blood pressure in a model of salt-sensitive hypertension.

1. Animal Model and Housing:

-

Use male Dahl Salt-Sensitive (DSS) rats, 8-10 weeks old.

-

House animals under a 12:12h light-dark cycle with ad libitum access to food and water.

-

Acclimatize animals for one week before the experiment begins.

2. Baseline Measurements:

-

Measure baseline systolic blood pressure using a non-invasive tail-cuff system. Repeat measurements over 3 consecutive days and average the values.

-

Record baseline body weight.

3. Experimental Groups (n=8-10 per group):

-